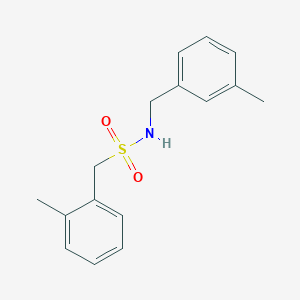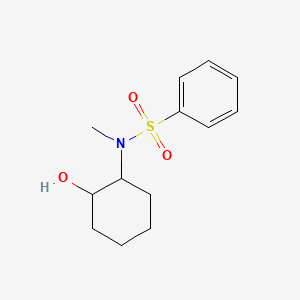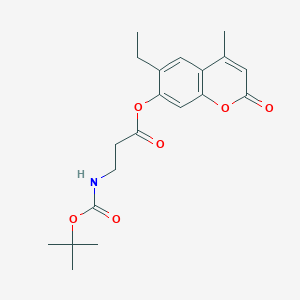![molecular formula C14H13N3O6S B4699876 N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide
説明
N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as ANPA, is a chemical compound that has been widely used in scientific research due to its unique properties. ANPA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across epithelial cells.
作用機序
ANPA inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function by binding to a specific site on the protein known as the ATP binding site. This binding prevents ATP from binding to the protein, which is necessary for N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide to function properly. As a result, ANPA inhibits ion transport across epithelial cells, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function in a concentration-dependent manner. In vivo studies have shown that ANPA can reduce airway surface liquid volume and mucus viscosity, which are important factors in the pathogenesis of cystic fibrosis. Additionally, ANPA has been shown to have anti-inflammatory effects in animal models of lung disease.
実験室実験の利点と制限
ANPA has several advantages for lab experiments. It is a potent and specific inhibitor of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, making it a valuable tool for studying the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in normal physiology and disease. Additionally, ANPA is relatively easy to synthesize and can be obtained in large quantities. However, ANPA also has some limitations. It is a reactive compound that can form adducts with other proteins, which can complicate data interpretation. Additionally, ANPA has a short half-life in vivo, which can limit its usefulness for studying long-term effects.
将来の方向性
There are several future directions for research on ANPA. One area of interest is the development of more potent and specific inhibitors of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function. Additionally, ANPA could be used in combination with other drugs to enhance its therapeutic potential. Another area of interest is the development of new animal models of cystic fibrosis that more closely mimic the human disease. Finally, ANPA could be used to study the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in other diseases, such as inflammatory bowel disease and polycystic kidney disease.
Conclusion:
In conclusion, ANPA is a valuable tool for studying the function of the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide protein in normal physiology and disease. Its unique properties make it a potent and specific inhibitor of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, which has important implications for the development of new therapies for cystic fibrosis and other diseases. While ANPA has some limitations, its potential for future research makes it an important compound in the scientific community.
科学的研究の応用
ANPA has been widely used in scientific research to study the function of the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide protein. N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide is a chloride channel that is expressed in epithelial cells and plays a critical role in regulating ion transport across cell membranes. Mutations in the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide gene can lead to cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. ANPA has been shown to inhibit N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, making it a valuable tool for studying the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in normal physiology and disease.
特性
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKAOWSFWDGVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(acetylamino)phenyl]-N-(5-chloro-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699796.png)
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B4699801.png)
![4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699808.png)


![N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699825.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4699829.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4699837.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)
![isopropyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4699856.png)
![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)
![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)